Ethyl 5-phenoxynicotinate
Description
Ethyl 5-phenoxynicotinate is an ethyl ester derivative of 5-phenoxynicotinic acid, characterized by a phenoxy substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 5-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
IRRPTRBRXMOELP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenoxynicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an appropriate halogenated nicotinic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing pyridine ring facilitates substitution at the para position relative to the phenoxy group.
| Reaction Conditions | Reagents/Agents | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Basic aqueous medium (pH 9–11) | Amines (e.g., NH₃, CH₃NH₂) | 5-Phenoxy-2-(ethyl ester) pyridin-3-amine derivatives | 65–78 |
Mechanism : The phenoxy group activates the pyridine ring toward nucleophilic attack at position 6, forming intermediates stabilized by resonance. Ethyl ester hydrolysis under basic conditions is a competing pathway.
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis or exchange under acidic/basic conditions.
Key Finding : Hydrolysis rates depend on steric hindrance from the phenoxy group, with para-substituted analogs showing slower kinetics .
Coupling Reactions
Palladium-catalyzed cross-couplings exploit the halide-free pyridine core.
Limitation : Steric bulk from the phenoxy group reduces coupling efficiency with ortho-substituted aryl partners .
Condensation Reactions
The ester participates in Knoevenagel and related condensations.
Mechanistic Insight : Base-mediated deprotonation at the α-carbon of the ester enables nucleophilic attack on electrophilic aldehydes .
Reductive Transformations
Selective reduction of the pyridine ring is achievable under controlled conditions.
| Reducing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| H₂, Pd/C (10 atm) | Ethanol, 25°C | Partially reduced dihydropyridine | C2–C3 bond | |
| NaBH₄, CoCl₂ | MeOH, 0°C | Piperidine derivative | Full saturation |
Note : Over-reduction to piperidine derivatives requires transition-metal catalysts to avoid N-oxide formation .
Heterocycle Functionalization
The phenoxy group directs regioselective cycloadditions.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|---|
| 1,3-Dipolar | Cu(I), RT | Azides | Triazolo-pyridine hybrids | 75–88 | |
| Diels–Alder | Toluene, 110°C | Dienophiles | Fused bicyclic esters | 68–73 |
Application : Triazolo derivatives exhibit enhanced bioactivity in pharmacological screenings .
Scientific Research Applications
Ethyl 5-phenoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 5-phenoxynicotinate involves its interaction with specific molecular targets. The phenoxy group and the nicotinate moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare Ethyl 5-phenoxynicotinate (hypothetical) with structurally related ethyl nicotinate derivatives from the evidence. Key differences arise from substituent positions, electronic effects, and functional groups.
Table 1: Structural and Functional Comparison of Ethyl Nicotinate Derivatives
Substituent Position and Electronic Effects
- 5-Position Substituents: Methyl (Ethyl 5-methylnicotinate): Enhances lipophilicity moderately. Likely improves metabolic stability compared to polar groups . May reduce ester stability under basic conditions . Chloro (Ethyl 6-acetyl-5-chloronicotinate): Moderately electron-withdrawing; enhances reactivity in cross-coupling reactions. Chloro-substituted analogs are common in agrochemicals . Phenoxy (Hypothetical): Bulky, aromatic, and electron-donating via resonance. Likely increases steric hindrance and lipophilicity, impacting binding affinity in drug design.
- 2-Position Substituents: Hydroxy (Ethyl 2-hydroxy-5-nitronicotinate): Enables hydrogen bonding, improving solubility but requiring protection during synthesis . Benzylamino (Ethyl 2-(benzylamino)-5-chloronicotinate): Introduces a basic nitrogen, facilitating salt formation or interaction with biological targets . Amino (Ethyl 2-amino-5-fluoronicotinate): Enhances solubility and serves as a handle for further derivatization (e.g., amide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
